molecular formula C14H17N3OS B2609829 N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-methoxyaniline CAS No. 303986-81-4

N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-methoxyaniline

Cat. No. B2609829
CAS RN: 303986-81-4
M. Wt: 275.37
InChI Key: DZSKQCOOHBFXJD-OQLLNIDSSA-N
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Description

N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-methoxyaniline, commonly referred to as ESI, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. ESI belongs to the class of imidazole derivatives and is known for its unique chemical properties that make it an ideal candidate for various biological studies.

Scientific Research Applications

Antimicrobial Activity

The design and development of new antimicrobial drugs is crucial in combating infections. Researchers have synthesized sixteen novel N-substituted-amino-, N-arylsulfonylamino-, and N-aryl-4-ethylsulfanyl-2-pyridones, including our compound of interest . These compounds were evaluated against both fungal and bacterial strains. Notably, compound 14b demonstrated excellent antimicrobial activity compared to other synthesized compounds and standard drugs. Additionally, triazolo[1,5-a]pyridines 10c and 10e exhibited marked activity against certain Gram-negative bacteria .

Antifungal Properties

Given the rise of fungal infections, compounds with antifungal potential are highly sought after. N-substituted 2-pyridones, including our compound, have demonstrated antifungal activity . Investigating their mechanisms of action and optimizing their efficacy could lead to novel antifungal therapies.

Chemotherapeutic Agents

The compound’s structure suggests potential as a chemotherapeutic agent. Researchers have explored synthetic methods for preparing N-sulfonylamino- and N-substituted-2-pyridones . These compounds may serve as promising candidates for cancer treatment or other diseases where targeted therapy is essential.

Biochemical Reactions

Derivatives of the ring system containing our compound play a role as antimetabolic agents in biochemical reactions . Understanding their interactions with cellular processes could lead to innovative therapeutic strategies.

Pharmacological Studies

Further pharmacological investigations are warranted. Studying the compound’s pharmacokinetics, toxicity, and potential side effects will inform its suitability for clinical use.

properties

IUPAC Name

1-(2-ethylsulfanyl-3-methylimidazol-4-yl)-N-(4-methoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-4-19-14-16-10-12(17(14)2)9-15-11-5-7-13(18-3)8-6-11/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSKQCOOHBFXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C)C=NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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